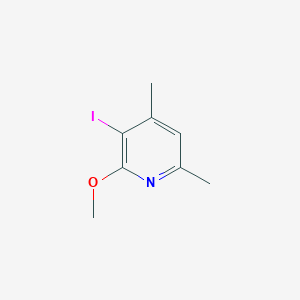

3-Iodo-2-methoxy-4,6-dimethylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

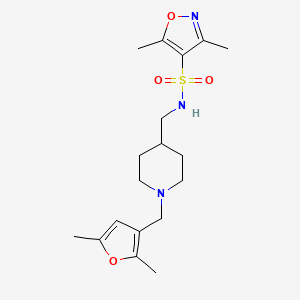

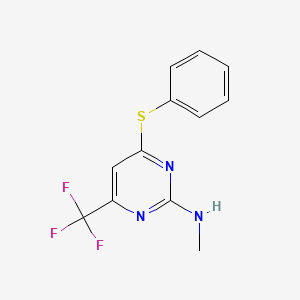

3-Iodo-2-methoxy-4,6-dimethylpyridine is a chemical compound with the molecular formula C8H10INO . It has a molecular weight of 263.08 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Iodo-2-methoxy-4,6-dimethylpyridine is 1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Iodo-2-methoxy-4,6-dimethylpyridine is a liquid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Iodo-2-methoxy-4,6-dimethylpyridine: is utilized in organic synthesis as a versatile building block. Its iodo and methoxy groups make it a suitable candidate for various coupling reactions, such as Suzuki and Heck reactions, which are pivotal in constructing complex organic molecules. This compound can act as a precursor for the synthesis of heterocyclic compounds, which are commonly found in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound finds its application in the development of drug candidates. It can be used to create analogs of biologically active molecules, aiding in the discovery of new therapeutic agents. The iodo group, in particular, can be strategically replaced or used in further functionalization to enhance the pharmacological properties of a molecule .

Material Science

The pyridine moiety of 3-Iodo-2-methoxy-4,6-dimethylpyridine is of interest in material science, especially in the creation of organic semiconductors and conductive polymers. These materials are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells. The compound’s structural features may influence the charge transport properties of these materials .

Catalysis

This compound can serve as a ligand in catalytic systems due to its pyridine ring. It can coordinate to metal centers, forming complexes that catalyze various chemical transformations. This is particularly useful in industrial processes that require efficient and selective catalysts for sustainable chemistry practices .

Environmental Studies

In environmental studies, derivatives of 3-Iodo-2-methoxy-4,6-dimethylpyridine could be explored for their potential use in environmental remediation. For instance, they might be studied for their ability to bind to pollutants or to act as sensors for detecting hazardous substances in the environment .

Biochemistry Research

In biochemistry, this compound’s derivatives may be investigated for their interactions with biological macromolecules. Understanding these interactions can provide insights into the fundamental processes of life and lead to the development of diagnostic tools or treatments for various diseases .

Analytical Chemistry

3-Iodo-2-methoxy-4,6-dimethylpyridine: can be used in analytical chemistry as a reagent or a standard in chromatographic methods. Its distinct chemical structure allows for its use in the quantification and qualification of complex mixtures, aiding in the analysis of substances in various samples .

Industrial Applications

Industrially, this compound could be employed in the synthesis of dyes, pigments, and other specialty chemicals. Its molecular structure allows for a high degree of modification, making it a valuable component in the development of new industrial products .

Eigenschaften

IUPAC Name |

3-iodo-2-methoxy-4,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZXHYPNYAKRAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methoxy-4,6-dimethylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

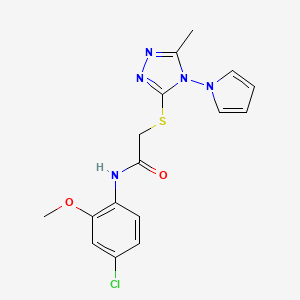

![N-(sec-butyl)-1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)

![Naphthalen-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2851197.png)

![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)

![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)